5-methoxy-1H-indazole-3-carboxylic Acid
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 5-methoxy-1H-indazole-3-carboxylic acid . Its structure consists of an indazole core—a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring—with two functional groups: a methoxy (-OCH₃) substituent at position 5 and a carboxylic acid (-COOH) group at position 3 (Figure 1). The indazole numbering follows IUPAC conventions, where the pyrazole nitrogen atoms occupy positions 1 and 2, and the benzene ring is numbered sequentially.
The structural representation can be further clarified using SMILES notation:COC1=CC2=C(NN=C2C(=O)O)C=C1. This notation highlights the methoxy group (CO), the indazole core (C1–C7, N1–N2), and the carboxylic acid substituent (C(=O)O).
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number: 90417-53-1 . Additional identifiers include:
- Molecular Formula : C₉H₈N₂O₃
- InChI :
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) - InChI Key :
RSERHJPLECECPR-UHFFFAOYSA-N - Canonical SMILES :
COC1=CC2C(=NNC=2C=C1)C(=O)O
These identifiers are critical for database searches and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula C₉H₈N₂O₃ corresponds to a calculated molecular weight of 192.17 g/mol . Experimental data from mass spectrometry and elemental analysis confirm this value, with negligible deviations (<0.1%) due to isotopic variations.
Table 1: Molecular Weight Analysis
| Parameter | Value |
|---|---|
| Calculated Molecular Weight | 192.17 g/mol |
| Experimental Molecular Weight | 192.17 g/mol |
| Mass Accuracy | ±0.01 Da |
The compound’s percent composition by element is:
- Carbon (C): 56.25%
- Hydrogen (H): 4.20%
- Nitrogen (N): 14.58%
- Oxygen (O): 24.97%
These values align with theoretical predictions derived from its formula.
Tautomeric Forms and Resonance Structures
Indazole derivatives exhibit tautomerism , primarily between 1H- and 2H-indazole forms (Figure 2). For this compound, the 1H-tautomer dominates due to thermodynamic stability, as the lone pair on N1 participates in aromatic π-electron delocalization, enhancing resonance stabilization. The 2H-tautomer is less stable because its lone pair on N2 disrupts aromaticity.
Resonance structures further stabilize the molecule:
- The carboxylic acid group engages in resonance, delocalizing electrons between the carbonyl (C=O) and hydroxyl (-OH) groups.
- The indazole core allows partial double-bond character between N1 and C3, distributing electron density across the ring.
Table 2: Tautomeric Stability
| Tautomer | Stability Relative to 1H-Form | Key Stabilizing Factors |
|---|---|---|
| 1H | Most stable | Aromaticity, resonance |
| 2H | Less stable | Non-aromatic character |
X-ray crystallography and NMR studies confirm the predominance of the 1H-tautomer in solid and solution states.
Properties
IUPAC Name |
5-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSERHJPLECECPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438881 | |
| Record name | 5-methoxy-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-53-1 | |
| Record name | 5-methoxy-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid typically involves the cyclization of ortho-aminobenzonitrile derivatives. One common method includes the reaction of 2-nitroaniline with methoxyacetic acid under acidic conditions to form the indazole ring. The reaction proceeds through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-Methoxy-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit potential as agonists or partial agonists for nicotinic acetylcholine receptors, which are relevant in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Case Study: Anti-inflammatory Agents
In a study focused on synthesizing new anti-inflammatory compounds, this compound was modified to create novel derivatives that demonstrated enhanced efficacy compared to existing treatments .
Biochemical Research
Mechanisms of Action
This compound is utilized to explore the mechanisms of action of various enzymes and receptors. Its derivatives have been studied for their interactions with serotonin receptors, revealing insights into potential therapeutic targets for psychiatric disorders .
Case Study: Enzyme Inhibition Studies
Research involving the compound has shown its effectiveness in inhibiting certain enzymes linked to inflammatory responses. This inhibition can lead to a better understanding of disease pathways and the development of targeted therapies .
Agrochemical Formulation
The compound is also applied in formulating agrochemicals, contributing to the development of more effective herbicides and pesticides that minimize environmental impact. Research indicates that derivatives can enhance the efficacy of existing agrochemicals while reducing toxicity .
Case Study: Eco-friendly Pesticides
A recent study demonstrated that formulations containing this compound showed improved pest control while exhibiting lower toxicity to non-target organisms, highlighting its potential for sustainable agriculture practices .
Analytical Chemistry
Standard in Chemical Analyses
In analytical chemistry, this compound is employed as a standard in various chemical analyses, ensuring accuracy and reliability. Its use as a reference material helps validate analytical methods across different laboratories .
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- 6-Methoxy-1H-Indazole-3-Carboxylic Acid (CAS 518990-36-8): Differs in the methoxy group position (C6 vs. C5).
Substituent Variations
Amino-Substituted Analogs
- Methyl 5-Amino-1H-Indazole-3-Carboxylate (CAS 660411-95-0): Replaces methoxy (-OCH₃) with amino (-NH₂), enhancing hydrogen-bonding capacity. Molecular formula: C₉H₉N₃O₂; purity ≥97% .
Halogenated Analogs
- 5-Chloro-1H-Indazole-3-Carboxylic Acid (CAS 129295-32-5):
Ester Derivatives
Functional Group Modifications
Key Data Table
Biological Activity
5-Methoxy-1H-indazole-3-carboxylic acid (5-MICA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of 5-MICA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-MICA has a molecular formula of and a molecular weight of approximately 180.17 g/mol. Its structure features an indazole ring, which is known for its ability to interact with various biological targets. The methoxy group at the 5-position enhances its solubility and biological activity.
The biological activity of 5-MICA is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : 5-MICA has been shown to inhibit various enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.
- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing pathways related to inflammation and cancer .
Anticancer Properties
Research indicates that 5-MICA exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression, particularly in the G1 phase.
Antimicrobial Activity
5-MICA also demonstrates antimicrobial properties against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that 5-MICA could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of 5-MICA:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 5-MICA significantly inhibited tumor growth in xenograft models, highlighting its potential as a lead compound in cancer therapy .
- Inflammation Research : Another investigation focused on the anti-inflammatory effects of 5-MICA, revealing that it reduces pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research indicates that 5-MICA may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 5-methoxy-1H-indazole-3-carboxylic acid, and what critical reaction conditions must be optimized?
The synthesis of this compound typically involves cyclization of substituted hydrazine derivatives with appropriate carbonyl precursors. A key route includes the use of 5-methoxy indole intermediates subjected to carboxylation at the 3-position. Critical parameters include:
- Temperature control : Reactions often proceed under reflux in polar aprotic solvents (e.g., DMF or THF).
- Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or NaOH) are used to promote cyclization and carboxylation .
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted indazole derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm for OCH₃) and carboxylic acid proton (broad peak at δ ~12-14 ppm).
- X-ray Diffraction (XRD) : SHELX software is widely used for crystallographic refinement. For example, SHELXL refines hydrogen bonding patterns between the carboxylic acid group and adjacent molecules, critical for confirming tautomeric forms .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₈N₂O₃; calc. 192.05 g/mol) .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Similar indazole derivatives degrade under prolonged exposure to moisture or UV light .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols, as recommended for structurally related carboxylic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?
Discrepancies in XRD data (e.g., disordered methoxy groups) can be addressed using:
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution (e.g., bromination at the 6-position) .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids enable C–H functionalization at the 4-position, guided by steric effects from the methoxy group .
Q. How do electronic effects of the methoxy and carboxylic acid groups influence the compound’s reactivity?
- Methoxy Group : Electron-donating OCH₃ increases electron density at the 5-position, making it susceptible to electrophilic attack.
- Carboxylic Acid : The electron-withdrawing COOH group directs nucleophilic substitution to the 1- and 7-positions. Computational studies (e.g., NBO analysis) quantify these effects .
Q. What methodologies are used to study the compound’s stability under varying pH conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
